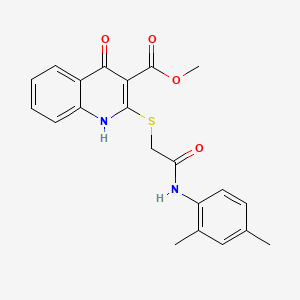

Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

説明

Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. The compound features a methyl ester at position 3, a thioether linkage at position 2, and a 2,4-dimethylphenyl-substituted acetamide moiety.

特性

IUPAC Name |

methyl 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-12-8-9-15(13(2)10-12)22-17(24)11-28-20-18(21(26)27-3)19(25)14-6-4-5-7-16(14)23-20/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBMIJVDJAJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known by its CAS number 951497-20-4, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the mechanisms by which it may exert its effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O4S, with a molecular weight of 396.46 g/mol. The structure includes a quinoline core, which is significant in many biological applications due to its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials that are readily available in the laboratory, leading to efficient production methods suitable for research purposes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this structure. For instance, derivatives of 4-oxo-1,4-dihydroquinoline have shown promising activity against HIV. A study indicated that certain compounds within this class demonstrated effective inhibition of HIV integrase at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . This suggests that methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate may possess similar antiviral properties.

Anticancer Activity

The anticancer properties of quinoline derivatives have been well documented. Compounds similar to methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate have been tested against various cancer cell lines. For example, research has shown that related compounds exhibit significant cytotoxicity against MCF-7 breast cancer cells when evaluated using the MTT assay . These findings indicate that this compound could also be explored for its anticancer effects.

The mechanisms by which methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its biological effects likely involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.

- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, contributing to cellular protection against oxidative stress.

Table: Summary of Biological Activities

| Activity Type | Related Compounds | Effective Concentration | Cytotoxicity |

|---|---|---|---|

| Antiviral | HIV Integrase Inhibitors | <150 µM | CC50 > 500 µM |

| Anticancer | Quinoline Derivatives | Varies (MCF-7 cells) | Significant compared to Doxorubicin |

類似化合物との比較

Structural and Functional Group Analysis

The compound shares structural similarities with other quinoline derivatives but differs in key substituents:

Key Observations :

- The 2,4-dimethylphenyl substituent introduces steric bulk compared to smaller groups (e.g., methoxy or chloro in 4k), which may affect binding to enzymatic pockets .

- Unlike carboxamide derivatives (e.g., compounds 38–40), the methyl ester at position 3 may confer higher hydrolytic stability under physiological conditions .

Physicochemical Properties

- Lipophilicity: The target’s XLogP3 (estimated ~4.5–5.0) exceeds that of methoxy-substituted quinolines (e.g., 4k, XLogP3 ~3.5) due to the dimethylphenyl and thioether groups .

- Hydrogen Bonding: With 5 hydrogen bond acceptors (amide, ester, and quinoline carbonyl), the compound has a polar surface area (~87.7 Ų) comparable to ’s analog, suggesting moderate solubility .

- Thermal Stability: The methyl ester and rigid quinoline core likely confer a melting point >200°C, similar to 4k (223–225°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。